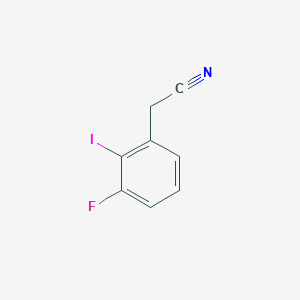

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

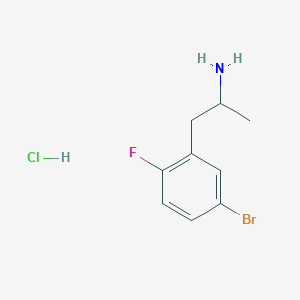

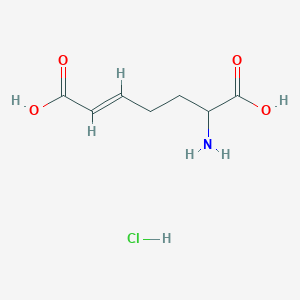

“4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1343062-63-4 . It has a molecular weight of 243.03 and is widely used in various fields of research and industries.

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole . The InChI code for this compound is 1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Copper-Catalyzed Synthesis of Pyrazoles

A study by Lu et al. (2019) explored the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives to produce a series of 4-trifluoromethyl pyrazoles. This method demonstrated high regioselectivity and provided an efficient route for synthesizing such compounds (Lu et al., 2019).

Study of Tautomerism

Trofimenko et al. (2007) investigated the tautomerism of various 4-bromo-1H-pyrazoles in both solid state and solution using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provides insights into the structural behavior of these compounds under different conditions (Trofimenko et al., 2007).

Synthesis of 4-Aryl-1H-pyrazoles

Ichikawa et al. (2010) developed a method for synthesizing 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids. This process facilitated the direct synthesis of functional group-containing 4-aryl-1H-pyrazoles (Ichikawa et al., 2010).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) reported the synthesis of new 4-bromo-1H-pyrazole derivatives and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds in combating various microbial strains, suggesting their significance in medicinal chemistry (Pundeer et al., 2013).

Directed Lithiation and Functionalization

Heinisch et al. (1990) described the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, leading to various disubstituted pyrazoles. This study provides a convenient approach to modifying pyrazole structures for different applications (Heinisch et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-bromo-1-(3,3,3-trifluoropropyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEUMDCDRJXBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)